(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-b]pyridine core.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through nucleophilic substitution reactions, often using reagents like ethylamine.
Protection of the Amino Group: The amino group is protected using tert-butyl groups to prevent unwanted side reactions.
Final Deprotection and Purification: The final compound is obtained by deprotecting the amino group and purifying the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate.
Mechanism of Action
The mechanism of action of (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as indole-3-acetic acid, share some biological activities.
Pyridine Derivatives: Compounds like 2-aminoethyl pyridine-3-carboxylate have structural similarities and may exhibit related chemical properties.
Uniqueness
(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl and aminoethyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 5-[(1S)-1-aminoethyl]pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-9(15)10-5-6-12-11(16-10)7-8-17(12)13(18)19-14(2,3)4/h5-9H,15H2,1-4H3/t9-/m0/s1 |
InChI Key |
DOOWZABHUUQXHQ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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